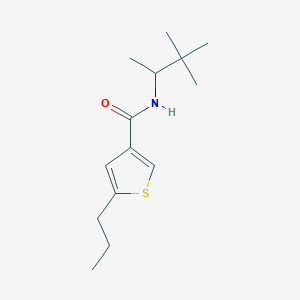![molecular formula C19H17N7O B4578427 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide involves complex chemical reactions. For instance, the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement signifies an efficient approach for regioselective synthesis involving intramolecular interactions and the formation of intimate ion pairs as key steps in the process (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their crystalline form and interactions. Studies on similar molecules have shown that crystal structures are stabilized by hydrogen bonds, forming centrosymmetric aggregates or two-dimensional networks, indicating the importance of intermolecular interactions in their structural stability (Chinthal et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives often result in the formation of complex structures with interesting properties. The guanidine derivative synthesis showcases the intricate chemical reactions possible with triazole compounds, highlighting their reactivity and potential for forming diverse chemical structures (Balewski & Kornicka, 2021).
Scientific Research Applications
Antiviral Activity
- Benzamide-Based 5-Aminopyrazoles Synthesis for Antiviral Activity : A study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles, which showed significant antiviral activities against bird flu influenza (H5N1). This synthesis route can be seen as a potential application for 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide in developing antiviral drugs (Hebishy et al., 2020).
Material Science
- Thermally Stable Aromatic Polyamides : In the realm of materials science, the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, as reported by Yu et al. (2012), suggest that compounds like 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide could be useful in the development of high-performance polymers (Yu et al., 2012).
Catalysis
- Catalytic Oxidation and Transfer Hydrogenation : The research by Saleem et al. (2013) on ruthenium(II) complexes with 1,2,3-triazole based ligands for catalytic oxidation and transfer hydrogenation processes implies that 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide could be explored for similar catalytic applications (Saleem et al., 2013).
Antimicrobial Properties
- Synthesis of Triazole Derivatives for Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives which exhibited good to moderate antimicrobial activities. This suggests a potential application for similar compounds in the realm of antimicrobial research (Bektaş et al., 2010).
Chemical Synthesis
- Development of Benzamide-Based Chemical Structures : The synthesis of various benzamide-based chemical structures, such as those discussed by Albert and Taguchi (1973), provides insights into the chemical versatility and potential applications of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide in chemical synthesis (Albert & Taguchi, 1973).
properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-[4-(5-methyltriazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-13-11-20-23-25(13)17-7-3-15(4-8-17)19(27)22-16-5-9-18(10-6-16)26-14(2)12-21-24-26/h3-12H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQMAUKFLSUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)